Regioselective Alkylation: 95% Regioisomeric Purity vs. Uncontrolled Isomerization of 3,4-Dihydro Isomers
In the presence of a catalytic amount of Ni(dppe)Cl₂, 2-methoxy-5,6-dihydro-2H-pyran undergoes alkylation with primary alkylmagnesium bromides to yield the corresponding 2-n-alkyl-5,6-dihydro-2H-pyrans with 95% regioisomeric purity and 60–74% isolated yields [1]. In contrast, 3,4-dihydro-2H-pyran derivatives are known to undergo isomerization under similar conditions, leading to product mixtures [2]. This high regiocontrol is a defining feature of the 5,6-dihydro-2-methoxy scaffold.
| Evidence Dimension | Regioselectivity of Ni-catalyzed alkylation |
|---|---|
| Target Compound Data | ≥95% regioisomeric purity; 60–74% isolated yield |
| Comparator Or Baseline | 3,4-Dihydro-2H-pyran derivatives: isomerization and product mixtures |
| Quantified Difference | ~95% single regioisomer vs. mixture (quantitative ratio not specified but described as 'isomerization') |
| Conditions | Catalytic Ni(dppe)Cl₂, primary alkylmagnesium bromides, room temperature |
Why This Matters
This ensures a predictable, high-yielding route to 2-alkylated pyrans, avoiding costly purification of regioisomeric mixtures.
- [1] Guagnano, V.; Lardicci, L.; Malanga, C.; Menicagli, R. Regioselective Ni(II)-assisted alkylation of 2-methoxy-5,6-dihydro-2H-pyran: a new route to 2-n-alkyl-5,6-dihydro-2H-pyrans. Tetrahedron Lett. 1998, 39, 2025-2026. View Source
- [2] Shostakovskii, M. F.; Skvortsova, G. G.; Glazkova, N. P. Isomerization of 3,4-dihydro-2H-pyrans. Bull. Acad. Sci. USSR, Div. Chem. Sci. 1967, 16, 1489-1492. View Source
